An In-depth Technical Guide to 4-Phenyl-1-butanol
An In-depth Technical Guide to 4-Phenyl-1-butanol
CAS Number: 3360-41-6
This technical guide provides a comprehensive overview of 4-Phenyl-1-butanol (B1666560), a versatile aromatic alcohol with significant applications in organic synthesis and as a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in the creation of therapeutic agents.
Core Properties of 4-Phenyl-1-butanol
4-Phenyl-1-butanol is a colorless liquid with a mild, floral, rose-like odor.[1] Its physicochemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.
| Property | Value | Reference |
| CAS Number | 3360-41-6 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 140-142 °C at 14 mmHg258-259 °C at 760 mmHg | [1][3] |
| Density | 0.984 g/mL at 20 °C | [3][4] |
| Refractive Index | 1.521 at 20 °C | [3][4] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1][4] |
| LogP | 2.350 | [4] |
Synthesis of 4-Phenyl-1-butanol: Experimental Protocol
Several methods for the synthesis of 4-Phenyl-1-butanol have been reported. One common approach involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by reduction.[5] An alternative and widely referenced method is the reaction of benzene with γ-butyrolactone. A detailed experimental protocol for a two-step synthesis starting from benzene and γ-butyrolactone is provided below.
Step 1: Synthesis of 4-Phenyl-4-oxobutanoic Acid
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To a 100 mL three-necked flask, add benzene (100 g, 1.28 mol) and anhydrous aluminum chloride (AlCl₃) (50 g, 0.38 mol).
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Stir the mixture at 50 °C for 10 minutes.
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Add γ-butyrolactone (21.5 g, 0.25 mol) to the mixture.
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Maintain the reaction at the same temperature for 1.5 hours.
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Pour the reaction mixture into a solution of concentrated hydrochloric acid (50 mL) in ice water (600 mL).
-
Separate the organic layer and remove the benzene by vacuum distillation.
-
Dissolve the residue in water (500 mL) and adjust the pH to 9-9.5 with a 50% sodium hydroxide (B78521) solution.
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Decolorize the solution with activated carbon and filter.
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Acidify the filtrate with 3 mol/L hydrochloric acid to a pH of 2 to precipitate the product.
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Filter the white precipitate, wash with water, and dry to obtain 4-phenyl-4-oxobutanoic acid.
Step 2: Reduction to 4-Phenyl-1-butanol
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In a 250 mL four-necked bottle, add sodium borohydride (B1222165) (NaBH₄) (3.4 g, 90 mmol) and anhydrous tetrahydrofuran (B95107) (THF) (50 mL).
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While stirring at 0-10 °C, add a solution of 4-phenyl-4-oxobutanoic acid (12.3 g, 75 mmol) in THF over 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring until gas evolution ceases.
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At 35 °C, add a solution of iodine (9.5 g, 37.5 mmol) in THF (50 mL), which will result in significant gas release over approximately 2 hours.
-
The resulting product is 4-Phenyl-1-butanol. Further purification can be achieved by distillation.
Applications in Drug Development and Organic Synthesis
4-Phenyl-1-butanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[2][3] Its utility is highlighted in the preparation of:
-
NK105 : A paclitaxel-incorporating micellar nanoparticle formulation used in cancer therapy.[1][6]
-
Substituted Pyrrolidine-2-carboxylic Acids : These compounds are investigated for the treatment of diseases associated with AT2 receptor function.[1]
-
Prolyl Oligopeptidase (POP) Inhibitors : Derivatives of 4-phenylbutanoic acid, which can be synthesized from 4-Phenyl-1-butanol, are potent inhibitors of POP, an enzyme implicated in neurodegenerative diseases.[7]
-
Salmeterol and Pranlukast : 4-Phenyl-1-butanol is a key starting material for the manufacture of these drugs.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence of the biological activity of 4-Phenyl-1-butanol itself or its direct involvement in specific signaling pathways. Its primary role in a biological context is as a precursor to pharmacologically active molecules. For instance, its derivatives have been shown to act as potent inhibitors of prolyl oligopeptidase (POP), a serine protease involved in the regulation of neuropeptides.[7] The development of such inhibitors is a key area of research for therapeutic interventions in neurological disorders.[7]
Analytical Methods
The analysis and purification of 4-Phenyl-1-butanol are typically performed using standard chromatographic and spectroscopic techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a common method for assessing the purity of 4-Phenyl-1-butanol and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) group.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4-Phenyl-1-butanol, highlighting the key stages from starting materials to the final product.
Caption: A simplified workflow for the synthesis of 4-Phenyl-1-butanol.
References
- 1. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of 4-phenyl-1-butanol | Semantic Scholar [semanticscholar.org]
- 6. 4-Phenyl-1-butanol 99 3360-41-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
